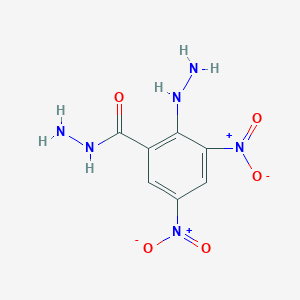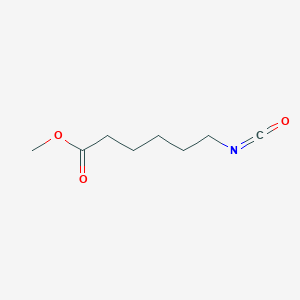
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a methoxy group (-OCH3), a dimethylbenzenesulfonyl group, and a methylpiperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is planar due to the conjugated pi system. The methoxy, dimethylbenzenesulfonyl, and methylpiperazinyl groups would add steric bulk and could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinoline core might undergo electrophilic substitution reactions. The methoxy group could potentially undergo demethylation under certain conditions. The sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Mutagenicity Studies
- Research has shown that certain methyl-substituted derivatives of quinoline compounds exhibit varying levels of mutagenicity. For instance, 2-Amino-1,4-dimethylimidazo[4,5-f]quinoline, a related compound, was found to be a strong mutagen, demonstrating the impact of methyl substitution on quinoline derivatives' mutagenic properties (Nagao et al., 1981).
Synthesis and Manufacturing
- Advances in synthetic processes for quinoline derivatives have been made, facilitating large-scale manufacturing. For example, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, demonstrates the feasibility of producing complex quinoline derivatives on a large scale, which can be relevant for various quinoline-based compounds (Bänziger et al., 2000).
Antitubercular and Antimicrobial Activity
- Quinoline derivatives have been explored for their potential as antitubercular and antimicrobial agents. A study on quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, similar in structure to the compound , revealed significant activity against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential in antimicrobial applications (Thomas et al., 2011).
Inhibition of Kinase Activity
- Certain quinolinecarbonitriles, similar to the compound , have been identified as potent inhibitors of Src kinase activity. This suggests potential applications in cancer treatment, as Src kinase is involved in cell growth and proliferation (Boschelli et al., 2001).
Anticancer Research
- The anticancer activity of quinoline derivatives has been a subject of research. Studies on compounds like 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents showed significant levels of anticancer activity, suggesting the potential of similar quinoline compounds in cancer research (Konovalenko et al., 2022).
Safety and Hazards
As with any chemical compound, handling “3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline” would require appropriate safety precautions. Without specific data, it’s hard to comment on the exact toxicity or environmental impact.
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-16-5-7-19(13-17(16)2)30(27,28)22-15-24-21-8-6-18(29-4)14-20(21)23(22)26-11-9-25(3)10-12-26/h5-8,13-15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFDMGYHMHALFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685014.png)



![1-(2-Cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2685020.png)
![N,5-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2685021.png)




![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)
![5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2685035.png)


